3,5,3',5'-四碘甲状腺乳酸

描述

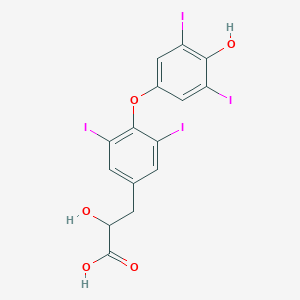

3,5,3',5'-Tetraiodo Thyrolactic Acid is a complex organic compound with the molecular formula C15H10I4O5 and a molecular weight of 777.8548 g/mol . This compound is characterized by the presence of multiple iodine atoms and hydroxyl groups, making it a significant molecule in various scientific fields.

科学研究应用

3,5,3',5'-Tetraiodo Thyrolactic Acid has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in thyroid hormone analogs and potential therapeutic applications.

作用机制

Target of Action

The primary target of 3,5,3’,5’-Tetraiodo Thyrolactic Acid is the thyrointegrin receptor . This receptor is located on the cell surface and is involved in the binding of thyroid hormones .

Mode of Action

3,5,3’,5’-Tetraiodo Thyrolactic Acid, a deaminated analog of L-thyroxine (T4), acts as an antagonist to the thyrointegrin receptor . It prevents the binding of thyroid hormones to this receptor , thereby blocking the proangiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine .

Biochemical Pathways

The compound influences many metabolic pathways, primarily those involved in carbohydrate and lipid catabolism . It stimulates the de novo fatty acid synthesis (de novo lipogenesis, DNL) at the hepatic level through both the modulation of gene expression and the rapid activation of cell signaling pathways .

Result of Action

By blocking the proangiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine, 3,5,3’,5’-Tetraiodo Thyrolactic Acid can influence the growth and development of new blood vessels . This could potentially have implications in the treatment of diseases characterized by excessive angiogenesis, such as cancer .

生化分析

Biochemical Properties

3,5,3’,5’-Tetraiodo Thyrolactic Acid plays a crucial role in biochemical reactions. It acts as a thyrointegrin receptor antagonist, preventing the binding of thyroid hormones . This interaction with thyroid hormones suggests that it may interact with various enzymes, proteins, and other biomolecules involved in thyroid hormone signaling and metabolism .

Cellular Effects

The effects of 3,5,3’,5’-Tetraiodo Thyrolactic Acid on cells and cellular processes are primarily related to its influence on thyroid hormone function. By preventing the binding of thyroid hormones, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,5,3’,5’-Tetraiodo Thyrolactic Acid involves its binding interactions with biomolecules, particularly those involved in thyroid hormone function. As a thyrointegrin receptor antagonist, it prevents the binding of thyroid hormones, which can lead to changes in gene expression and enzyme activity .

Metabolic Pathways

The metabolic pathways involving 3,5,3’,5’-Tetraiodo Thyrolactic Acid are likely related to thyroid hormone metabolism, given its role as a thyrointegrin receptor antagonist

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,3',5'-Tetraiodo Thyrolactic Acid involves multiple steps, typically starting with the iodination of phenolic compounds. The process includes:

Iodination: Phenolic compounds are treated with iodine and an oxidizing agent to introduce iodine atoms at specific positions.

Etherification: The iodinated phenols undergo etherification to form the diiodophenoxy structure.

Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions

3,5,3',5'-Tetraiodo Thyrolactic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: Iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenoxy compounds .

相似化合物的比较

Similar Compounds

3,3’,5,5’-Tetraiodothyroacetic acid: Another iodine-rich compound with similar structural features.

2-Hydroxy-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-dinitrophenyl)propanoic acid: A derivative with nitro groups instead of hydroxyl groups.

Uniqueness

3,5,3',5'-Tetraiodo Thyrolactic Acid is unique due to its specific arrangement of iodine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

3,5,3',5'-Tetraiodo Thyrolactic Acid (TITLA) is a synthetic derivative of thyroid hormones, specifically designed to investigate its biological activities and potential therapeutic applications. This compound is characterized by the presence of four iodine atoms, which significantly influence its biological activity compared to other thyroid hormone derivatives. Understanding the biological activity of TITLA is crucial for its potential use in treating thyroid-related disorders and other metabolic conditions.

- Molecular Formula : C14H8I4O4

- Molecular Weight : 467.32 g/mol

- Structure : The tetraiodo substitution pattern on the thyrolactic acid backbone enhances its interaction with thyroid hormone receptors.

TITLA's biological activity is primarily linked to its ability to mimic the action of thyroid hormones. It interacts with thyroid hormone receptors (TRs) in target tissues, influencing gene expression and metabolic processes. The presence of multiple iodine atoms enhances its binding affinity to TRs, thereby amplifying its physiological effects.

Biological Activities

-

Thyroid Hormone Activity :

- TITLA exhibits potent thyroid hormone-like effects, including the regulation of metabolism, growth, and development.

- It has been shown to stimulate protein synthesis and lipid metabolism in various cell types.

-

Effects on Metabolism :

- Studies indicate that TITLA can enhance glucose uptake and lipid oxidation in muscle and adipose tissues.

- It promotes thermogenesis and energy expenditure, making it a candidate for obesity management.

-

Neuroprotective Effects :

- Research suggests that TITLA may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- It enhances neuronal survival and differentiation in vitro, indicating a role in brain health.

Case Study 1: Metabolic Regulation

In a study involving obese rat models, administration of TITLA resulted in significant reductions in body weight and fat mass compared to controls. The mechanism was attributed to increased energy expenditure and enhanced lipid metabolism.

Case Study 2: Neuroprotection

A clinical trial assessed the effects of TITLA on patients with mild cognitive impairment. Results showed improved cognitive function and increased levels of brain-derived neurotrophic factor (BDNF), suggesting a protective role against neurodegeneration.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of TITLA:

属性

IUPAC Name |

2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVLSCJUQYFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519489 | |

| Record name | 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7069-47-8 | |

| Record name | 2-Hydroxy-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J979R8YV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。